molecular formula C6H9BF3KO B13454461 Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate

Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate

Cat. No.: B13454461
M. Wt: 204.04 g/mol
InChI Key: MRLRTEZGWJXAAO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves several steps. One common method includes the reaction of 3-oxabicyclo[4.1.0]heptane with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in the formation of new bonds, particularly carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .

Comparison with Similar Compounds

Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bicyclic structure and its reactivity in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.

Properties

Molecular Formula

C6H9BF3KO

Molecular Weight

204.04 g/mol

IUPAC Name

potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-1-yl)boranuide

InChI

InChI=1S/C6H9BF3O.K/c8-7(9,10)6-3-5(6)1-2-11-4-6;/h5H,1-4H2;/q-1;+1

InChI Key

MRLRTEZGWJXAAO-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC1CCOC2)(F)(F)F.[K+]

Origin of Product

United States

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